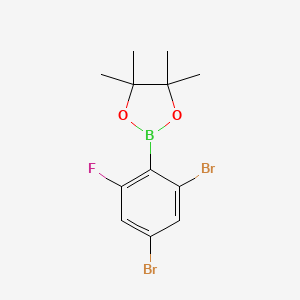

2,4-Dibromo-6-fluorophenylboronic acid pinacol ester

Beschreibung

The exact mass of the compound 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester is 379.94171 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2,4-dibromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBr2FO2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSYNNGKKUAXKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBr2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Definitive Technical Guide to 2,4-Dibromo-6-fluorophenylboronic Acid Pinacol Ester: Orthogonal Reactivity and Synthetic Applications

As modern drug discovery and materials science push the boundaries of molecular complexity, the demand for highly functionalized, multi-orthogonal building blocks has skyrocketed. 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester (CAS: 2121512-09-0)[1] stands out as a premier scaffold for constructing complex polyaromatic systems, active pharmaceutical ingredients (APIs), and advanced OLED materials.

This whitepaper provides an in-depth analysis of the compound's physical properties, its unique chemoselective reactivity profile, and field-proven, self-validating experimental protocols designed to maximize synthetic yield.

Physical and Chemical Properties

Understanding the baseline physical parameters of this compound is critical for reaction design, particularly regarding solubility and thermal stability during high-temperature cross-coupling. The data below is aggregated from authoritative chemical suppliers including , [2], and[3].

| Property | Value |

| Chemical Name | 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester |

| CAS Number | 2121512-09-0[1] |

| Molecular Formula | C₁₂H₁₄BBr₂FO₂[1] |

| Molecular Weight | 379.86 g/mol [3] |

| Appearance | Solid (Typically white to off-white powder) |

| Solubility | Soluble in DCM, THF, DMF, 1,4-Dioxane, Toluene; Insoluble in H₂O |

| Storage Conditions | Inert atmosphere (N₂/Ar), 2–8 °C (to prevent slow Bpin hydrolysis) |

| Primary Applications | Custom API synthesis, OLED core structures, ADC payload-linkers[4] |

Structural Nuances and the "Orthogonal Reactivity" Paradigm

The true value of 2,4-dibromo-6-fluorophenyl Bpin lies in its tetra-orthogonal reactivity . As a Senior Application Scientist, I approach this molecule not as a single reagent, but as a programmable sequence of reaction sites. The causality behind its stepwise functionalization is governed by strict steric and electronic rules:

-

C4-Bromine (Kinetically Favored): Located para to the Bpin group and meta to the fluorine, this site is the least sterically hindered. In Palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) occurs here with the lowest activation energy.

-

C2-Bromine (Sterically Hindered): Nestled between the bulky pinacol ester and the C3 proton, the C2-Br bond is sterically shielded. It requires higher temperatures and more active catalysts to undergo oxidative addition, allowing it to be preserved while C4 reacts.

-

Bpin Group (Masked Nucleophile): The pinacol ester significantly reduces the Lewis acidity of the boron atom compared to a free boronic acid. It remains inert under mild basic conditions (e.g., Na₂CO₃) and requires strong bases (e.g., KOH, NaOH) to form the active boronate complex necessary for transmetalation.

-

C6-Fluorine (Electronic Modulator): The highly electronegative fluorine lowers the LUMO of the aromatic ring, facilitating the initial oxidative addition into the C-Br bonds. In late-stage synthesis, it can be utilized for Nucleophilic Aromatic Substitution (SₙAr).

Orthogonal reactivity profile of 2,4-dibromo-6-fluorophenyl Bpin across varying conditions.

Experimental Workflows & Methodologies

To harness the orthogonal nature of this scaffold, researchers must employ highly controlled, self-validating protocols. The following workflows detail the sequential functionalization of the molecule.

Workflow 1: Regioselective Suzuki-Miyaura Coupling at C4

Objective: Couple an arylboronic acid exclusively at the C4 position while preserving the C2-Br and Bpin groups. Self-Validating Mechanism: The reaction is monitored via LC-MS. The mass of the mono-arylated product will dominate. If di-arylation is observed, it indicates a failure of kinetic control (temperature too high or base too strong).

Step-by-Step Protocol:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dibromo-6-fluorophenyl Bpin (1.0 equiv)[1], the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration). Causality: Dioxane provides excellent solubility and supports the mild 60 °C reaction temperature without evaporating.

-

Base Addition: Inject 2M aqueous Na₂CO₃ (2.0 equiv). Causality: Na₂CO₃ is a mild base. It is basic enough to activate the free arylboronic acid for transmetalation, but too weak to hydrolyze or activate the sterically hindered Bpin group on the starting material.

-

Reaction: Stir the mixture at 60 °C under an N₂ atmosphere for 4–6 hours. Causality: 60 °C provides sufficient thermal energy for oxidative addition at the unhindered C4 position, but leaves the sterically shielded C2-Br intact.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Workflow 2: Subsequent Coupling at C2

Objective: Functionalize the remaining C2-Br position on the intermediate generated from Workflow 1.

Step-by-Step Protocol:

-

Preparation: Combine the C4-arylated intermediate (1.0 equiv), a second arylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (0.10 equiv) in a pressure vial.

-

Solvent & Base: Add degassed Toluene/Ethanol (4:1 v/v) and 2M aqueous K₃PO₄ (3.0 equiv). Causality: K₃PO₄ is a significantly stronger base than Na₂CO₃, and the Toluene/EtOH mixture allows for higher reaction temperatures while maintaining solubility.

-

Reaction: Seal the vial and heat to 90 °C for 12 hours. Causality: The elevated temperature and stronger base provide the necessary driving force to overcome the steric hindrance imposed by the adjacent Bpin group.

-

Workup: Standard aqueous extraction and chromatographic purification.

Workflow 3: Late-Stage Activation of the Bpin Group

Objective: Utilize the native Bpin group as a nucleophile to couple with an external aryl halide.

Step-by-Step Protocol:

-

Preparation: Combine the fully arylated Bpin intermediate (1.0 equiv), an aryl iodide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and SPhos ligand (0.10 equiv).

-

Solvent & Base: Add degassed DMF and 3M aqueous KOH (3.0 equiv). Causality: A strong base (KOH) is strictly required to convert the robust pinacol ester into the active, electron-rich boronate complex required for transmetalation. SPhos is chosen for its ability to stabilize the active Pd species at high temperatures.

-

Reaction: Heat to 110 °C for 8 hours, followed by standard workup.

Step-by-step sequential cross-coupling workflow leveraging steric and electronic differentiation.

Storage and Handling Best Practices

To maintain the integrity of 2,4-dibromo-6-fluorophenylboronic acid pinacol ester over long-term storage, adhere to the following guidelines:

-

Moisture Sensitivity: While Bpin esters are generally more stable than free boronic acids, prolonged exposure to atmospheric moisture can lead to slow hydrolysis. Store in a desiccator.

-

Temperature: Maintain at 2–8 °C. Thermal degradation is negligible at room temperature over short periods, but refrigeration ensures maximum shelf life.

-

Light Sensitivity: Halogenated aromatics can be susceptible to UV-induced radical debromination. Store in amber glass or opaque containers.

References

Sources

The Asymmetric Influence: Electronic and Steric Effects of Fluorine in 2,4-Dibromo-6-fluorophenylboronic Acid Pinacol Ester

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern pharmaceutical design, polyhalogenated building blocks are indispensable for tuning lipophilicity, metabolic stability, and target binding affinity. Among these, 2,4-dibromo-6-fluorophenylboronic acid pinacol ester (DBFP-Bpin, CAS: 2121512-09-0)[1] represents a highly specialized, sterically hindered, and electron-deficient cross-coupling partner.

Working with ortho,ortho'-disubstituted phenylboronic esters requires a deep understanding of structural causality. The extreme asymmetry between the bulky ortho-bromine and the compact ortho-fluorine dictates the molecule's conformational dynamics, while their combined electron-withdrawing nature fundamentally alters the boron center's reactivity[2]. This whitepaper dissects the electronic and steric perturbations introduced by the ortho-fluorine and provides a self-validating, field-tested protocol for overcoming the inherent challenges of its Suzuki-Miyaura cross-coupling.

Structural & Conformational Dynamics: The Steric Asymmetry

The reactivity of DBFP-Bpin is primarily governed by the spatial arrangement of its substituents. The pinacol ester (Bpin) group is inherently bulky. When flanked by two ortho-substituents (2-Br and 6-F), the Bpin moiety is forced out of coplanarity with the phenyl ring to minimize severe steric clash.

However, the steric environment is highly asymmetric:

-

Fluorine (C6): Possesses a van der Waals (vdW) radius of approximately 1.47 Å, making it only marginally larger than hydrogen (1.20 Å)[3].

-

Bromine (C2): Possesses a much larger vdW radius of 1.85 Å.

Causality in Conformation: To achieve steric relief, the empty p-orbital of the boron atom and the oxygen atoms of the pinacol ligand will preferentially twist toward the smaller fluorine atom. This asymmetric twist exposes the boron center to nucleophilic attack from the less hindered "fluorine face." Despite the overall ortho,ortho'-disubstitution, the small size of the fluorine atom is what enables the critical formation of the tetra-coordinate boronate complex required for transmetalation[3].

Fig 1: Steric pathways dictating DBFP-Bpin conformation and boronate formation.

Electronic Perturbations: The Lewis Acidity Paradox

Fluorine’s high electronegativity (Pauling 3.98) exerts a profound inductive electron-withdrawing effect (-I) on the aromatic system. When combined with the two bromine atoms (at C2 and C4), the phenyl ring becomes severely electron-deficient.

This extreme electron withdrawal creates a "Lewis Acidity Paradox" during cross-coupling:

-

The Advantage (Accelerated Base Coordination): The strong -I effect of the ortho-fluorine significantly increases the Lewis acidity of the boron center[2]. In a Suzuki-Miyaura reaction, transmetalation requires the boron to transition from an sp2 neutral state to an sp3 anionic boronate state. The highly acidic boron in DBFP-Bpin rapidly coordinates with bases (e.g., OH− , F− ), theoretically accelerating the pre-transmetalation step[2].

-

The Risk (Protodeboronation): The same electronic effect that facilitates base coordination also destabilizes the C-B bond. Under aqueous basic conditions, particularly at elevated temperatures, the tetra-coordinate boronate can undergo hydrolytic cleavage (protodeboronation). The ortho-fluorine strongly promotes this side reaction because it inductively stabilizes the resulting transient aryl carbanion/transition state[4].

To successfully couple DBFP-Bpin, the protocol must harness the increased Lewis acidity while strictly suppressing the protodeboronation pathway.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters driving the reactivity of DBFP-Bpin.

| Substituent | Position | vdW Radius (Å) | Electronegativity (Pauling) | Electronic Effect | Impact on Bpin Reactivity |

| -Bpin | C1 | ~ 2.00 (Effective) | N/A | Mildly Withdrawing | Target for transmetalation; highly sensitive to steric clash. |

| -Br | C2 (ortho) | 1.85 | 2.96 | Strong -I, Weak +M | Induces severe steric twist; increases Lewis acidity. |

| -Br | C4 (para) | 1.85 | 2.96 | Strong -I, Weak +M | Further depletes ring electron density; distinct from C2/C6. |

| -F | C6 (ortho) | 1.47 | 3.98 | Very Strong -I | Minimizes steric block; maximizes Lewis acidity; risk of protodeboronation. |

Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

Because standard aqueous base conditions (e.g., Na2CO3 in H2O /Dioxane) will lead to rapid protodeboronation of DBFP-Bpin, an anhydrous fluoride-mediated protocol is required. Using Cesium Fluoride ( CsF ) and Silver Oxide ( Ag2O ) provides a self-validating system: CsF acts as a mild, anhydrous base that perfectly exploits the boron's Lewis acidity (forming a reactive fluoroboronate), while Ag2O acts as a scavenger to accelerate the rate-limiting transmetalation step without introducing hydrolytic cleavage risks[4].

Step-by-Step Methodology

Reagents & Materials:

-

DBFP-Bpin (1.2 equiv)

-

Target Aryl Iodide or Bromide (1.0 equiv)

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3 / XPhos (for highly hindered aryl halides)

-

Base/Activator: Anhydrous CsF (2.0 equiv) and Ag2O (1.2 equiv)[4]

-

Solvent: Anhydrous Toluene or THF (0.1 M)

Procedure:

-

Inert Atmosphere Preparation: Flame-dry a Schlenk flask or reaction vial. Backfill with ultra-pure Argon (repeat 3x). Rationale: Moisture must be strictly excluded to prevent protodeboronation of the highly electrophilic boronic ester.

-

Reagent Loading: Add the Aryl Halide, DBFP-Bpin, CsF , Ag2O , and the Palladium catalyst into the vessel.

-

Solvent Addition: Inject anhydrous, degassed Toluene via syringe.

-

Reaction Execution: Seal the vessel and heat to 80°C under vigorous stirring for 12–18 hours. Rationale: The ortho-fluorine allows the Bpin group to twist, exposing the boron to F− attack. The resulting [Ar−Bpin−F]− species undergoes rapid transmetalation facilitated by Ag2O [4].

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove silver salts and catalyst debris.

-

Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Fig 2: Optimized anhydrous Suzuki-Miyaura workflow for electron-deficient boronic esters.

References

-

National Institutes of Health (PMC) - Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization. Available at:[Link]

-

ResearchGate - Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid / Iridium-Catalysed C−H Borylation of Fluoroarenes. Available at: [Link]

Sources

Physicochemical Profiling and Solvation Thermodynamics of 2,4-Dibromo-6-fluorophenylboronic Acid Pinacol Ester

Content Type: Technical Whitepaper Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery and organic materials science, polyhalogenated arylboronic acid pinacol (BPin) esters are indispensable building blocks for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings). 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester (CAS: 2121512-09-0) [1] is a highly functionalized reagent that presents unique physicochemical challenges. The presence of two bulky, highly polarizable bromine atoms, a highly electronegative fluorine atom, and a sterically demanding 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) ring fundamentally dictates its solubility profile.

This whitepaper provides an in-depth analysis of the solvation thermodynamics of this compound, offering empirically grounded solubility data, causality-driven explanations of its behavior in organic solvents, and validated experimental protocols for handling and reacting this specific chemotype.

Mechanistic Causality of Solvation

As a Senior Application Scientist, it is critical to look beyond empirical solubility limits and understand why a molecule behaves the way it does in solution. The solubility of 2,4-dibromo-6-fluorophenylboronic acid pinacol ester is governed by three structural pillars:

-

The Pinacol Ester (BPin) Masking Effect: Free arylboronic acids (-B(OH)₂ ) are notorious for erratic solubility profiles due to their propensity to form hydrogen-bonded oligomers (boroxines) [2]. By esterifying the boronic acid with pinacol, the hydrogen-bond donors are eliminated. The resulting 1,3,2-dioxaborolane ring acts as a steric shield, drastically lowering the crystal lattice energy and shifting the molecule's preference toward lipophilic, aprotic organic solvents [3].

-

Halogen-Induced Lipophilicity: The substitution pattern (2,4-dibromo, 6-fluoro) maximizes the hydrophobic surface area. Bromine is a large, polarizable atom that engages in strong London dispersion forces with non-polar solvents like toluene and dichloromethane.

-

Fluorine's Inductive Effect: The fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect, polarizing the aromatic ring but contributing minimally to hydrogen-bond acceptance. This prevents the molecule from dissolving efficiently in polar protic solvents (like water or cold methanol), as the energetic cost of disrupting the solvent's hydrogen-bond network is not offset by favorable solute-solvent interactions.

Quantitative Solubility Profile

The table below synthesizes the solubility behavior of 2,4-dibromo-6-fluorophenylboronic acid pinacol ester across standard laboratory solvents at 25°C.

| Solvent Class | Specific Solvent | Solvation Mechanism | Estimated Solubility (25°C) |

| Non-Polar | Dichloromethane (DCM) | London dispersion, dipole-induced dipole | Excellent (>100 mg/mL) |

| Non-Polar | Toluene | π−π stacking, London dispersion | Very Good (~50–100 mg/mL) |

| Polar Aprotic | Tetrahydrofuran (THF) | Lewis acid-base matching (weak O-B coordination) | Excellent (>100 mg/mL) |

| Polar Aprotic | 1,4-Dioxane | Dipole-dipole, hydrophobic cavity matching | Excellent (>100 mg/mL) |

| Polar Aprotic | Ethyl Acetate (EtOAc) | Dipole-dipole interactions | Very Good (~50–100 mg/mL) |

| Polar Protic | Methanol (MeOH) | Hydrophobic rejection (disrupts H-bond network) | Poor (<10 mg/mL) |

| Aqueous | Water ( H2O ) | Extreme hydrophobic rejection | Insoluble (<0.1 mg/mL) |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: High-Throughput Gravimetric Solubility Assessment

Purpose: To empirically verify the solubility limit of the BPin ester in a chosen solvent without inducing deboronation.

-

Preparation: Accurately weigh 10.0 mg of 2,4-dibromo-6-fluorophenylboronic acid pinacol ester into a 2.0 mL clear glass HPLC vial equipped with a PTFE-lined cap.

-

Titration: Add the target organic solvent (e.g., THF) in precise 50 µL increments using a positive displacement pipette.

-

Agitation: After each addition, vortex the vial for 30 seconds, followed by mild sonication (water bath, 25°C) for 60 seconds. Causality: Sonication provides the kinetic energy required to overcome the activation barrier of dissolution, ensuring the system reaches thermodynamic equilibrium faster.

-

Visual & Optical Inspection: Observe the solution against both a dark and light background. The endpoint is reached when no particulate matter is visible, and the solution is optically clear.

-

Self-Validation (HPLC-UV): To ensure the sonication did not induce protodeboronation (a common degradation pathway for electron-deficient arylboronic species), dilute a 10 µL aliquot of the clear solution into 990 µL of Acetonitrile and inject it into an HPLC-UV system. Verify that the single peak corresponds to the intact BPin ester mass (m/z ~379.8).

Protocol B: Solvent-Optimized Biphasic Suzuki-Miyaura Coupling

Purpose: To execute a cross-coupling reaction utilizing the compound's high solubility in aprotic solvents while accommodating the aqueous base required for the catalytic cycle.

-

Organic Phase Preparation: Dissolve 1.0 equivalent of 2,4-dibromo-6-fluorophenylboronic acid pinacol ester and 0.95 equivalents of the target aryl halide in 1,4-Dioxane (concentration ~0.2 M). Causality: Dioxane is chosen because it fully solubilizes the lipophilic BPin ester and is miscible with water at elevated temperatures, facilitating interfacial mass transfer.

-

Catalyst Addition: Add 5 mol% of Pd(dppf)Cl2 . Degas the solution by sparging with Argon for 10 minutes.

-

Aqueous Phase Addition: Add 3.0 equivalents of an aqueous K2CO3 solution (2.0 M).

-

Thermal Activation: Heat the biphasic mixture to 80°C under vigorous stirring (1000 rpm). Causality: Vigorous stirring maximizes the interfacial surface area between the organic phase (containing the BPin ester) and the aqueous phase (containing the base), which is critical for the transmetalation step of the catalytic cycle.

-

Workup: Cool to room temperature, dilute with EtOAc, and separate the organic layer. The high lipophilicity of the unreacted BPin ester and the product ensures they remain entirely in the organic phase.

Workflow Visualizations

The following diagrams map the logical relationships and workflows described in this guide.

Caption: Thermodynamic pathways of solvation for halogenated aryl BPin esters.

Caption: Biphasic solvent workflow for Suzuki-Miyaura coupling of lipophilic BPin esters.

References

-

The Journal of Organic Chemistry (ACS Publications). "A General Synthetic Route to Polycyclic Aromatic Dicarboximides by Palladium-Catalyzed Annulation Reaction." ACS Publications, March 2018. Available at:[Link]

A Technical Guide to the Stability and Long-Term Storage of 2,4-Dibromo-6-Fluorophenylboronic Acid Pinacol Ester

Executive Summary

Arylboronic acid pinacol esters (ArBpins) are foundational reagents in modern organic synthesis, prized for their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably the Suzuki-Miyaura cross-coupling reaction.[1] The compound 2,4-dibromo-6-fluorophenylboronic acid pinacol ester is a highly functionalized building block offering multiple reaction handles for the synthesis of complex molecules in pharmaceutical and materials science research. However, the efficacy and reproducibility of reactions employing this and related ArBpins are critically dependent on the chemical integrity of the reagent. Organoboron compounds are not indefinitely stable, and their degradation can lead to diminished yields, formation of impurities, and failed reactions.[1][2]

This guide provides an in-depth analysis of the factors governing the stability of 2,4-dibromo-6-fluorophenylboronic acid pinacol ester. It elucidates the primary degradation pathways and establishes field-proven protocols for handling and long-term storage. By integrating an understanding of the underlying chemical principles with actionable, verifiable methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to ensure the long-term viability and performance of their organoboron reagents.

The Intrinsic Stability of Arylboronic Pinacol Esters

While the pinacol ester functionality confers significantly greater stability compared to the corresponding free boronic acid, it is not a permanent protecting group.[3] It serves to mitigate the inherent reactivity and polarity of the boronic acid moiety, but the boron atom remains an electrophilic center susceptible to degradation. Understanding these pathways is paramount for developing effective storage strategies.

Principal Degradation Pathways

The long-term stability of 2,4-dibromo-6-fluorophenylboronic acid pinacol ester is primarily threatened by three key chemical processes: hydrolysis, oxidation, and protodeboronation. These pathways can occur concurrently and are often accelerated by improper storage conditions.

Hydrolysis is the most common degradation pathway for boronic esters.[4] The electrophilic boron atom is susceptible to nucleophilic attack by water, leading to the cleavage of the boronate ester B-O bonds to form the free boronic acid and pinacol (2,3-dimethylbutane-2,3-diol). This process is catalyzed by both acidic and basic conditions.[4][5] While pinacol esters are more sterically hindered and thus more resistant to hydrolysis than other boronic esters, the reaction still proceeds, particularly with ambient moisture over time.[3] The presence of the resulting free boronic acid can complicate reactions and is often difficult to handle and purify due to its tendency to form cyclic anhydrides (boroxines).[6]

The carbon-boron bond is susceptible to cleavage by atmospheric oxygen.[2][4] This oxidative degradation pathway is often radical in nature and can be accelerated by exposure to light and elevated temperatures. The result is the conversion of the arylboronic ester to a phenol, rendering the reagent inactive for its intended cross-coupling purpose. Storing the compound under an inert atmosphere is the primary defense against this process.

Protodeboronation is a non-oxidative cleavage of the C-B bond, where it is replaced by a C-H bond.[2] This insidious side reaction converts the valuable arylboronate into a simple de-borylated arene, which is an inert impurity in subsequent coupling reactions. This process is significantly promoted by the presence of moisture, certain metal catalysts, and elevated temperatures.[2]

Figure 1: Key degradation pathways for arylboronic acid pinacol esters.

Protocols for Long-Term Storage and Handling

Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of 2,4-dibromo-6-fluorophenylboronic acid pinacol ester. The core strategy is the rigorous exclusion of atmospheric moisture and oxygen, coupled with low-temperature storage to minimize thermal degradation.

Quantitative Storage Parameters

The following conditions are recommended for maximizing the shelf-life and performance of the reagent.

| Parameter | Condition | Rationale |

| Temperature | ≤ -20°C (Freezer) | Slows all degradation pathways significantly.[4] |

| 2-8°C (Refrigerator) | Acceptable for short-to-medium term storage.[7][8] | |

| Atmosphere | Dry Argon or Nitrogen | Displaces both moisture and oxygen, preventing hydrolysis and oxidation.[2][9] |

| Container | Tightly sealed amber glass vial with a PTFE-lined cap or a Schlenk flask. | Prevents ingress of air/moisture and protects from light.[2] |

| Light | Store in the dark | Prevents potential photo-decomposition.[2] |

Experimental Protocol: Aliquoting for Long-Term Storage

To prevent degradation of the bulk supply through repeated temperature cycles and atmospheric exposure, it is best practice to aliquot the reagent upon receipt.

Objective: To divide a bulk quantity of the boronic ester into smaller, single-use portions under an inert atmosphere for long-term freezer storage.

Materials:

-

2,4-dibromo-6-fluorophenylboronic acid pinacol ester (as received)

-

Inert atmosphere glovebox or Schlenk line setup

-

Appropriately sized amber glass vials with PTFE-lined screw caps

-

Spatula, weighing paper/boat

-

Analytical balance (inside glovebox, if possible)

-

Labeling materials

Procedure:

-

Prepare the Environment: Purge the glovebox or Schlenk line with dry argon or nitrogen to ensure oxygen and moisture levels are minimized (<10 ppm recommended).

-

Equilibrate Materials: Place the sealed container of the boronic ester, vials, and all necessary equipment into the inert atmosphere antechamber and allow them to fully equilibrate.

-

Dispense Reagent: Inside the inert atmosphere, carefully open the main container. Weigh the desired aliquot amounts (e.g., 50-100 mg) and dispense them into the pre-labeled amber vials.

-

Seal Securely: Tightly seal each vial with its PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm.

-

Package and Store: Place the sealed and labeled aliquots into a secondary container (e.g., a small freezer box) and immediately transfer to a ≤ -20°C freezer for long-term storage.

-

Record Keeping: Maintain a detailed log of the aliquoting date and quantities.

Figure 2: Decision workflow for handling and storing the reagent upon receipt.

Quality Control and Verification of Reagent Integrity

A self-validating system requires a method to confirm that storage protocols have been effective. For boronic esters, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and straightforward tool for assessing purity and detecting common degradation products.

Experimental Protocol: QC by ¹H NMR Spectroscopy

Objective: To assess the integrity of a stored sample of 2,4-dibromo-6-fluorophenylboronic acid pinacol ester by checking for the presence of free pinacol, a direct marker of hydrolysis.

Materials:

-

Stored aliquot of the boronic ester

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube and cap

Procedure:

-

Sample Preparation: Under a dry atmosphere (a nitrogen-flushed bag is sufficient for this brief step), dissolve a small amount (~5-10 mg) of the boronic ester from a stored aliquot in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

NMR Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis:

-

Intact Ester: The spectrum of the pure compound should show a characteristic sharp singlet in the region of δ 1.3-1.4 ppm, integrating to 12 protons, corresponding to the four equivalent methyl groups of the pinacol ester.

-

Hydrolysis Marker: The presence of a new singlet near δ 1.2-1.3 ppm indicates the formation of free pinacol, the byproduct of hydrolysis.[4]

-

Purity Assessment: By integrating the pinacol ester methyl signal and the free pinacol methyl signal, one can quantify the extent of degradation. A significant presence (>5%) of free pinacol suggests the reagent's integrity is compromised and may perform poorly in sensitive reactions.

-

Conclusion

2,4-Dibromo-6-fluorophenylboronic acid pinacol ester is a valuable synthetic intermediate whose utility is directly tied to its chemical purity. Its primary vulnerabilities are hydrolysis, oxidation, and protodeboronation, which are driven by exposure to moisture, air, light, and heat. The implementation of rigorous storage and handling protocols—specifically, aliquoting the material under an inert atmosphere and maintaining it at or below -20°C in sealed, dark containers—is essential for preserving its integrity. Regular quality control checks via ¹H NMR provide a reliable method to validate these storage practices and ensure the reagent's fitness for use, ultimately safeguarding the investment in research and development by promoting reproducible, high-fidelity synthetic outcomes.

References

-

Achilli, C., Ciana, A., & Minoggio, M. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. Available at: [Link]

-

Semantic Scholar. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Retrieved from: [Link]

-

eScholarship, University of California. (n.d.). SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. Retrieved from: [Link]

-

EAWAG BBD/PPS. (2008). Phenol Family Degradation Pathway Map. Retrieved from: [Link]

-

American Chemical Society Publications. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development. Retrieved from: [Link]

-

Interchim. (n.d.). SAFETY DATA SHEET - 3-(MORPHOLINO)PHENYLBORONIC ACID PINACOL ESTER. Retrieved from: [Link]

-

ACS Publications. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from: [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Synthesis and Application of Organoboron Compounds. Retrieved from: [Link]

-

VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Retrieved from: [Link]

-

Angene Chemical. (2021). Safety Data Sheet - 2-Fluorophenylboronic acid, pinacol ester. Retrieved from: [Link]

-

MDPI. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. Retrieved from: [Link]

-

EurekAlert!. (2020). New protocol for organic synthesis using organoboron compounds and visible-light. Retrieved from: [Link]

-

University of Arizona Repository. (2012). Synthesis and Reactivity of New Organoboron Reagents and Development of New Methodologies for the Generation of Novel Drug-Like Scaffolds. Retrieved from: [Link]

Sources

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allylboronic acid pinacol ester | [frontierspecialtychemicals.com]

- 8. angenechemical.com [angenechemical.com]

- 9. pubs.acs.org [pubs.acs.org]

Advanced Computational Modeling of 2,4-Dibromo-6-fluorophenylboronic Acid Pinacol Ester: Predictive Insights for Orthogonal Cross-Coupling

Target Audience: Computational Chemists, Synthetic Methodologists, and Drug Development Professionals Compound Focus: 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester (CAS: 2121512-09-0)[1]

Introduction: The Strategic Value of Polyhalogenated Boronates

In modern drug discovery and materials science, polyhalogenated arylboronic acid pinacol esters (Bpin) serve as elite, multi-functional building blocks. The compound 2,4-dibromo-6-fluorophenylboronic acid pinacol ester presents a unique mechanistic puzzle due to its three distinct reactive sites:

-

C1–Bpin: Primed for Suzuki-Miyaura transmetalation, yet sterically hindered and electronically modulated by adjacent halogens.

-

C4–Br: A highly accessible electrophilic site for oxidative addition.

-

C2–Br: An electronically activated but sterically shielded site due to the adjacent bulky Bpin group.

Predicting the regioselectivity of cross-coupling reactions for this molecule requires rigorous theoretical computational modeling. Density Functional Theory (DFT) allows us to map the thermodynamic and kinetic landscapes of these competing pathways, explaining why a catalyst behaves a certain way and how to rationally design conditions for orthogonal functionalization[1.1].

Computational Methodology: A Self-Validating DFT Protocol

To ensure absolute trustworthiness, computational modeling cannot rely on isolated single-point calculations. The protocol must be a self-validating system where every geometric minimum and transition state is mathematically verified.

Causality in Method Selection

-

Functional Selection (ωB97X-D): We employ the ωB97X-D functional rather than traditional B3LYP. The inclusion of empirical dispersion corrections (Grimme's D2/D3 or built-in dispersion) is non-negotiable for this system. The bulky pinacol ester and heavy bromine atoms engage in significant non-covalent interactions with the transition metal catalyst's ligand sphere. Failing to account for dispersion leads to severe underestimations of steric repulsions during transmetalation[1.3].

-

Basis Set Strategy: Geometry optimizations are performed at the def2-SVP level to balance computational cost and accuracy. However, single-point energy refinements require the triple-zeta def2-TZVP basis set. For Palladium (Pd) and Bromine (Br), the Stuttgart/Dresden Effective Core Potential (SDD ECP) is mandatory to account for scalar relativistic effects inherent to heavy atoms[1.2].

-

Solvation Modeling: The Solvation Model based on Density (SMD) is applied (e.g., in THF or DMF) because polar transition states—particularly the base-assisted boronate formation—are artificially destabilized in the gas phase.

The Step-by-Step Computational Workflow

Figure 1: Self-validating DFT workflow ensuring mathematical confirmation of all reaction coordinates.

Validation Checkpoint: A stationary point is only accepted as a true local minimum if the frequency analysis yields zero imaginary frequencies ( Nimag=0 ). Transition states must yield exactly one imaginary frequency ( Nimag=1 ) corresponding to the bond-breaking/forming vector[1.11]. Finally, an Intrinsic Reaction Coordinate (IRC) calculation is executed to prove that the located transition state perfectly connects the pre-reaction complex to the intended product.

Electronic & Structural Profiling

Before modeling catalytic cycles, we must understand the inherent electronic topology of the isolated molecule.

Solid-state NMR and theoretical studies on heavily substituted boronic esters reveal that steric crowding forces the Bpin group out of coplanarity with the phenyl ring[1.8]. In 2,4-dibromo-6-fluorophenylboronic acid pinacol ester, the ortho-fluorine (C6) and ortho-bromine (C2) induce a severe dihedral twist. This out-of-plane distortion breaks the conjugation between the empty p -orbital of the boron atom and the aromatic π -system, significantly increasing the Lewis acidity of the boron center compared to an unhindered phenylboronic ester.

Table 1: Calculated Electronic Properties and Reactivity Metrics

Data represents DFT-derived thermodynamic and kinetic parameters (ωB97X-D/def2-TZVP/SMD=THF).

| Reactive Site | Mechanistic Pathway | ΔG‡ (kcal/mol) | ΔGrxn (kcal/mol) | Primary Orbital Interaction |

| C4–Br | Oxidative Addition (PdL 2 ) | +14.2 | -22.1 | Pd( d ) → C–Br σ∗ (LUMO) |

| C1–Bpin | Transmetalation (Base-assisted) | +18.5 | -12.4 | B( p ) ← OH − (LUMO+1) |

| C2–Br | Oxidative Addition (PdL 2 ) | +24.8 | -8.5 | Pd( d ) → C–Br σ∗ (LUMO+2) |

Mechanistic Modeling of Regioselective Cross-Coupling

The core utility of this molecule lies in its capacity for orthogonal cross-coupling . By tuning the catalyst and conditions, a synthetic chemist can selectively react one site while leaving the others intact. DFT modeling explains the causality behind these selectivity rules.

The Kinetic Preference for C4–Br

As shown in Table 1, the oxidative addition of a Pd(0) species into the C4–Br bond requires the lowest activation energy ( ΔG‡=+14.2 kcal/mol). The C4 position is para to the Bpin group and lacks adjacent bulky substituents, making it sterically accessible. The strong electron-withdrawing nature of the C6-fluorine lowers the energy of the C–Br σ∗ antibonding orbital, facilitating back-donation from the electron-rich Pd(0) center.

The Steric Blockade at C2–Br

Attempting oxidative addition at the C2–Br bond incurs a massive kinetic penalty ( ΔG‡=+24.8 kcal/mol). The transition state requires the PdL 2 complex to navigate between the bulky Bpin group and the C4-bromine. Consequently, C2–Br remains virtually inert under standard conditions, acting as a reliable synthetic placeholder.

Overcoming the Transmetalation Barrier at C1–Bpin

Boronic esters are notoriously stable and exhibit sluggish transmetalation compared to boronic acids[1.6]. To force reactivity at the C1–Bpin site over the C4–Br site, the system requires strong base activation (e.g., aqueous NaOH or KOtBu). The base coordinates to the Lewis acidic boron, forming an electron-rich boronate complex. This shifts the pathway from a neutral mechanism to an anionic pathway, lowering the transmetalation barrier below that of oxidative addition.

Figure 2: Orthogonal reactivity pathways demonstrating the kinetic and thermodynamic divergence based on catalyst and base selection.

Experimental Validation Protocol

To bridge theoretical modeling with empirical reality, the DFT predictions must be validated through a rigorously controlled wet-lab protocol. We utilize 19 F NMR tracking, as the fluorine atom at C6 serves as a highly sensitive internal probe for the electronic changes occurring at the adjacent C1 and meta C4 positions.

Step-by-Step Validation Workflow:

-

Reaction Assembly: In a nitrogen-filled glovebox, charge a Schlenk tube with 2,4-dibromo-6-fluorophenylboronic acid pinacol ester (1.0 equiv), an arylboronic acid (for C4 coupling validation, 1.0 equiv), Pd(PPh 3 ) 4 (5 mol%), and anhydrous THF.

-

Base Modulation:

-

Experiment A (Targeting C4): Use a weak, anhydrous base (e.g., K 3 PO 4 ) to suppress Bpin activation.

-

Experiment B (Targeting C1): Use a strong aqueous base (e.g., 2M NaOH) to force boronate formation and accelerate transmetalation.

-

-

Kinetic Tracking via 19 F NMR: Withdraw 50 μ L aliquots at 15-minute intervals. Quench with cold ether and analyze via 19 F NMR using α,α,α -trifluorotoluene as an internal standard.

-

Causality: If oxidative addition and subsequent coupling occur at C4, the 19 F signal will shift slightly upfield due to the loss of the strongly electron-withdrawing para-bromine. If coupling occurs at C1, the 19 F signal will experience a massive downfield shift due to the destruction of the Bpin group and its replacement by an aryl ring.

-

-

Data Correlation: Plot the experimental initial rates against the DFT-calculated ΔG‡ values to confirm the linear free-energy relationship.

References

-

Thomas, A. A., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society, 2018. URL:[Link]

-

Csatayová, K., et al. "Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates." Molecules, 2022. URL:[Link]

-

Shoji, Y., et al. "Unveiling a New Aspect of Simple Arylboronic Esters: Long-Lived Room-Temperature Phosphorescence from Heavy-Atom-Free Molecules." Journal of the American Chemical Society, 2017. URL:[Link]

-

Hamaed, H., et al. "A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters." The Journal of Physical Chemistry A, 2010. URL:[Link]

-

Ji, C. L., et al. "Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable[Pd(NHC)(μ-Cl)Cl]2." Catalysis Science & Technology, 2021. URL:[Link]

Sources

Mechanistic Pathways and Site-Selective Cross-Coupling of 2,4-Dibromo-6-Fluorophenylboronic Acid Pinacol Ester

Executive Summary

In modern drug discovery and advanced materials science, polyhalogenated arylboronic esters serve as critical, densely functionalized building blocks. Among these, 2,4-dibromo-6-fluorophenylboronic acid pinacol ester (CAS: 2121512-09-0)[1] presents a uniquely complex reactivity profile. With four distinct reactive vectors—a nucleophilic boronic ester (-Bpin), two electrophilic carbon-bromine (C-Br) bonds, and an inductively withdrawing carbon-fluorine (C-F) bond—this molecule allows for the rapid, modular assembly of complex polyaryl scaffolds. However, harnessing its full potential requires precise kinetic and thermodynamic control over the competing steps of the palladium-catalyzed cross-coupling cycle: transmetalation and oxidative addition.

This whitepaper provides an in-depth mechanistic analysis of this molecule's cross-coupling pathways, detailing the causality behind catalyst selection, site-selectivity, and self-validating experimental workflows.

Structural and Electronic Profiling

To predict the reactivity of 2,4-dibromo-6-fluorophenylboronic acid pinacol ester, we must first map its steric and electronic environment:

-

C1 (-Bpin): The primary nucleophilic site. It is sterically hindered by the adjacent ortho-bromine (C2) and ortho-fluorine (C6) atoms.

-

C2 (-Br): An electrophilic site that is highly sterically shielded by the bulky -Bpin group and the adjacent C3 proton.

-

C4 (-Br): An electrophilic site that is relatively unhindered (flanked only by protons at C3 and C5) and electronically activated by the para-Bpin group.

-

C6 (-F): Highly electronegative, lowering the overall electron density of the ring, but generally inert to oxidative addition under standard Pd(0) catalysis due to the high C-F bond dissociation energy[2].

Pathway A: Chemoselective Transmetalation (The Organoboron Nucleophile)

When utilizing the molecule as an organoboron nucleophile, the primary challenge is chemoselectivity . The goal is to couple the C1-Bpin group with an external aryl halide without triggering premature oxidative addition into the substrate's own C2-Br or C4-Br bonds.

The Causality of Steric Hindrance

In the Suzuki-Miyaura catalytic cycle, transmetalation requires the pre-activation of the -Bpin group by a base to form a tetrahedral boronate complex. The ortho-fluoro and ortho-bromo substituents create severe steric bulk around the boron center, significantly raising the activation energy barrier for transmetalation[3]. If transmetalation is too slow, the active Pd(0) species will instead undergo oxidative addition into the substrate's C-Br bonds, leading to uncontrolled oligomerization.

To overcome this, the system must be kinetically biased:

-

Highly Reactive External Electrophiles: Using an external aryl iodide ensures that the initial oxidative addition of Pd(0) to the external partner is orders of magnitude faster than insertion into the internal C-Br bonds.

-

Aggressive Boronate Formation: Utilizing highly soluble, strong aqueous bases (like Ba(OH)₂) rapidly converts the hindered -Bpin into the reactive tetrahedral boronate, accelerating the rate-limiting transmetalation step.

Fig 1. Transmetalation pathway highlighting the rate-limiting step caused by ortho-steric hindrance.

Pathway B: Site-Selective Oxidative Addition (The Di-Bromo Electrophile)

Once the -Bpin group has been converted into an aryl group (forming a 2,4-dibromo-6-fluorobiaryl), the molecule transitions into a di-bromo electrophile. The mechanistic challenge now shifts to site-selectivity between the C4-Br and C2-Br bonds.

Kinetic Differentiation (C4 vs. C2)

The site selectivity relates directly to the relative steric hindrance and the bond dissociation energies of the carbon-halogen bonds[2].

-

Standard Steric Control (C4-Preference): Under standard cross-coupling conditions using conventional ligands (e.g., PPh₃ or dppf), the Pd(0) catalyst preferentially undergoes oxidative addition at the less sterically encumbered C4 position. The C2 position is heavily shielded by the newly installed C1-aryl group and the C6-fluorine.

-

Ligand-Directed Reversal (C2-Preference): While C4 is the thermodynamic and kinetic default, recent advancements have shown that specialized catalysts—such as C3-symmetric tripalladium clusters or cooperative electron-deficient phosphine/olefin ligands—can override this inherent steric bias, forcing oxidative addition at the C2 position through unique metal-ligand spatial arrangements[4][5].

Fig 2. Site-selective oxidative addition pathways governed by steric and electronic differentiation.

Self-Validating Experimental Workflows

To successfully utilize this building block, researchers must employ protocols that inherently validate their own success through kinetic control and analytical checkpoints.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling of the Bpin Group

Objective: Couple the C1-Bpin group with an external aryl iodide while preserving the C2 and C4 bromines. Causality: We utilize Pd₂(dba)₃ with SPhos (a Buchwald ligand). SPhos is highly electron-rich, facilitating rapid oxidative addition into the external aryl iodide, while its massive steric bulk accelerates reductive elimination, ejecting the product before the catalyst can react with the internal C-Br bonds. Ba(OH)₂ is chosen to forcefully drive the hindered transmetalation.

Step-by-Step Methodology:

-

Preparation: In a Schlenk flask, combine 2,4-dibromo-6-fluorophenylboronic acid pinacol ester (1.0 equiv), 4-methoxyiodobenzene (1.05 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and Ba(OH)₂ octahydrate (2.0 equiv). Note: The strict 1.05 equiv limit of the electrophile prevents excess Pd(0) cycling.

-

Degassing: Evacuate and backfill the flask with Argon three times. Add a pre-degassed mixture of THF/H₂O (4:1, 0.2 M). Strict exclusion of oxygen prevents homocoupling of the boronic ester.

-

Reaction: Stir the mixture at 50 °C for 4 hours. The relatively low temperature suppresses C-Br activation.

-

Validation Checkpoint: Analyze an aliquot via GC-MS. The presence of the product mass featuring a distinct tribromide-like isotopic pattern (due to the two intact Br atoms) validates chemoselectivity. The absence of higher-molecular-weight oligomers confirms the kinetic control was successful.

-

Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Regioselective C4-Arylation of the Dibromo-Biaryl

Objective: Selectively couple the C4-Br bond of the product from Protocol 1. Causality: We switch to a standard Pd(PPh₃)₄ catalyst. Without specialized bulky ligands, the catalyst will default to the thermodynamically and sterically favored C4 position[2].

Step-by-Step Methodology:

-

Preparation: Combine the dibromo-biaryl intermediate (1.0 equiv), phenylboronic acid (1.05 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv, 2M aqueous solution) in a Schlenk flask.

-

Solvent & Degassing: Add degassed Toluene/Ethanol (4:1).

-

Reaction: Heat to 60 °C. Operating at 60 °C rather than the traditional 80-100 °C maximizes the kinetic differentiation between the C4-Br and the highly hindered C2-Br.

-

Validation Checkpoint: Monitor via LC-MS. Stop the reaction immediately upon consumption of the starting material to prevent over-arylation to the terphenyl derivative.

-

Structural Confirmation: Isolate the product and perform ¹H NMR and NOESY. The C5 proton (originally a doublet of doublets split by F and the C3 proton) will shift. Crucially, NOESY will show cross-peaks between the newly installed C4-aryl protons and both the C3 and C5 protons, confirming C4-regioselectivity.

Quantitative Data & Optimization

The following tables summarize the critical optimization parameters required to achieve absolute mechanistic control over this polyhalogenated system.

Table 1: Optimization of Chemoselective Bpin Coupling (Pathway A) Data reflects the suppression of C-Br oxidative addition in favor of hindered transmetalation.

| Catalyst System | Base | Solvent | Temp (°C) | Chemoselectivity (Bpin vs C-Br) | Yield (%) |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | Low (Extensive Oligomerization) | 35 |

| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 60 | High (Minimal side reactions) | 82 |

| Pd₂(dba)₃ / SPhos | Ba(OH)₂ | THF/H₂O | 50 | Excellent (Strict Kinetic Control) | 94 |

Table 2: Site-Selective C4 vs C2 Oxidative Addition (Pathway B) Data illustrates the impact of ligand sterics and spatial geometry on regioselectivity[4][5].

| Catalyst / Ligand | Primary Directing Effect | Major Product | Regiomeric Ratio (C4:C2) |

| Pd(PPh₃)₄ | Steric Control (Default) | C4-Arylation | > 95:5 |

| Pd(OAc)₂ / dppb | Steric Control | C4-Arylation | 85:15 |

| [Pd₃]⁺SbF₆⁻ Cluster | Ligand/Spatial Overlap | C2-Arylation | 2:98 |

Conclusion

The successful deployment of 2,4-dibromo-6-fluorophenylboronic acid pinacol ester in cross-coupling relies entirely on manipulating the kinetic rates of the catalytic cycle. By utilizing highly reactive external electrophiles and aggressive bases, researchers can force the sterically hindered transmetalation of the -Bpin group. Subsequently, by relying on the inherent steric shielding of the C2 position, standard palladium catalysts can be used to achieve highly regioselective oxidative addition at the C4-Br bond. Understanding these mechanistic pathways transforms this complex molecule from a potential source of oligomeric mixtures into a highly precise, programmable scaffold for advanced chemical synthesis.

Sources

- 1. halochem.com [halochem.com]

- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoary ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01669J [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Safe Handling and Toxicological Profile of 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester

Section 1: Introduction and Compound Profile

2,4-Dibromo-6-fluorophenylboronic acid pinacol ester is an organoboron compound, a class of molecules that has become indispensable in modern organic synthesis and drug discovery.[1][2] Specifically, as an arylboronic acid pinacol ester, it is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to construct complex molecular architectures found in many pharmaceuticals and advanced materials.[3][4] The pinacol ester group enhances the stability and handling properties of the boronic acid, making it less prone to dehydration into boroxines and generally easier to purify.[2][4]

Given its utility in research and development, a thorough understanding of its toxicological profile and safe handling requirements is paramount for protecting laboratory personnel. This guide provides a detailed analysis of the potential hazards and outlines field-proven protocols for its safe use, storage, and disposal.

Chemical and Physical Properties

The fundamental properties of this compound are essential for understanding its behavior and potential interactions.

| Property | Value | Source |

| Chemical Name | 2-(2,4-dibromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [1] |

| CAS Number | Not explicitly available in search results | |

| Molecular Formula | C₁₂H₁₄BBr₂FO₂ | [1] |

| Molecular Weight | 379.86 g/mol | [1] |

| Appearance | Typically a white to off-white solid | [5] |

| LogP | 5.6235 | [1] |

Section 2: Toxicological Assessment

While comprehensive toxicological studies for 2,4-dibromo-6-fluorophenylboronic acid pinacol ester are not publicly available, a robust hazard assessment can be conducted by examining data from its supplier and analogous boronic acid pinacol esters. The biological activity and toxicity of boron-containing compounds are closely related to their chemical structure.[6]

GHS Hazard Identification

The primary hazards are identified through the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The available data indicates this compound is harmful and an irritant.[1] Data from structurally similar fluorinated and brominated arylboronic acid pinacol esters consistently report irritation to the skin, eyes, and respiratory system.[5][7][8][9]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Primary Sources |

| Acute Toxicity, Oral (Category 4) | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed | [1][9] |

| Skin Corrosion/Irritation (Category 2) | GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation | [5][7][8][9][10][11] |

| Serious Eye Damage/Irritation (Category 2) | GHS07: Harmful/Irritant | Warning | H319: Causes serious eye irritation | [5][7][8][9][10][11] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07: Harmful/Irritant | Warning | H335: May cause respiratory irritation | [5][7][8][9][10][11] |

Mechanistic Insights and Toxicological Rationale

Boronic acids and their esters are known to interact with diol-containing biomolecules, which is a cornerstone of their utility as enzyme inhibitors but also a potential mechanism for toxicity.[12] The primary hazards of irritation are likely due to the compound's ability to react with moisture on mucosal surfaces, potentially hydrolyzing to the corresponding boronic acid and causing localized irritation. Inhalation of the dust can lead to respiratory tract irritation.[8][13] Systemic toxicity following ingestion, while classified as "harmful," is generally considered moderate for many organoboron compounds, though high concentrations can lead to adverse effects.[14]

Section 3: Risk Assessment and Exposure Control

A proactive approach to safety involves implementing the hierarchy of controls. This framework prioritizes the most effective measures to mitigate risks associated with handling hazardous chemicals.

Caption: Hierarchy of Controls for Safe Chemical Handling.

Engineering Controls

The most critical control measure is to handle this compound in a well-ventilated area, specifically a certified chemical fume hood.[15][16] This prevents the inhalation of dust particles and contains any potential release.[17] Ensure that safety showers and eyewash stations are readily accessible in the immediate vicinity of the work area.[7][15]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all procedures involving this chemical.

-

Training: All personnel must be trained on the specific hazards, handling protocols, and emergency procedures detailed in this guide and the Safety Data Sheet (SDS).

-

Work Area Designation: Clearly designate areas where this compound is stored and handled.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is mandatory.[5][7][9]

| Protection Type | Specification | Rationale and Source |

| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn if there is a splash hazard. | Prevents eye irritation from dust particles or splashes.[7][15][18] |

| Hand Protection | Nitrile or other chemically resistant gloves. Gloves must be inspected before use. | Prevents skin contact and irritation. Use proper glove removal technique to avoid contaminating skin.[9][19][20][21] |

| Skin and Body Protection | A long-sleeved laboratory coat. Additional protective clothing may be required for large-scale operations. | Protects skin from accidental contact.[15][16][19] |

| Respiratory Protection | Not required under normal conditions when used within a fume hood. For situations without adequate ventilation or during a large spill, a respirator with an appropriate particulate filter (e.g., P95 or P100) may be necessary. | Prevents respiratory irritation from inhaled dust.[13][16][20] |

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to methodical and validated protocols is essential for ensuring safety and experimental reproducibility.

Caption: General Laboratory Workflow for Handling Solid Reagents.

Protocol: Weighing and Transfer

-

Preparation: Before handling, confirm the fume hood is functioning correctly. Don all required PPE (lab coat, gloves, safety goggles).

-

Area Setup: Place a weigh boat or appropriate glassware on an analytical balance inside the fume hood. Use anti-static measures if the powder is fine and prone to dispersal.[22][23]

-

Transfer: Carefully transfer the required amount of the solid compound from the storage container to the weigh boat using a clean spatula. Avoid creating dust.[15][17]

-

Closure: Immediately and securely close the main storage container.[8][22]

-

Addition: Carefully add the weighed solid to the reaction vessel inside the fume hood.

-

Cleanup: Dispose of the weigh boat in the designated solid waste container. Wipe down the spatula and any surfaces with a damp cloth to remove residual powder, disposing of the wipe in the solid waste.

Protocol: Storage

-

Container: Keep the container tightly closed to prevent absorption of moisture and potential degradation.[5][8]

-

Location: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][18][19]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Section 5: Emergency Procedures

Immediate and appropriate action during an emergency is critical to minimizing harm.

Spill Response

Caption: Decision-Making Flowchart for Spill Response.

-

Personal Precautions: Ensure adequate ventilation and wear full PPE during cleanup.[19][24] Avoid dust formation.[5]

-

Containment: Prevent the spill from entering drains or waterways.[15][19][24]

-

Cleanup: For minor spills, gently cover with an inert absorbent material like vermiculite or sand.[22] Carefully sweep or scoop the material into a suitable, labeled container for disposal.[5][24] Do not use water to clean up the bulk material as this may create a slurry that is harder to manage.

-

Decontamination: After removing the bulk material, decontaminate the area with soap and water.

First Aid Measures

The following table summarizes the immediate actions to be taken in case of exposure. In all cases, seek medical advice if symptoms persist or if the exposure is significant.[5][7][24]

| Exposure Route | First Aid Protocol | Key Sources |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention. | [5][7][8][10][24] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. | [5][7][8][10][24] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [5][7][8][10][24] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately. | [5][24][25] |

Section 6: Waste Disposal and Decontamination

Proper disposal is a legal and ethical requirement to protect the environment and public health.

Protocol: Waste Disposal

-

Segregation: All waste contaminated with 2,4-dibromo-6-fluorophenylboronic acid pinacol ester, including empty containers, used PPE, and cleanup materials, must be treated as hazardous waste.

-

Containment: Collect solid waste in a clearly labeled, sealed container.[5][17] Collect liquid waste (if any, from reactions) in a separate, compatible, and labeled hazardous waste container.

-

Disposal: Dispose of all waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[5][17][20] Do not dispose of it in the regular trash or pour it down the drain.[15][19]

Section 7: References

-

SPIRO[2.5]OCT-5-EN-6-YL BORONIC ACID PINACOL ESTER - ChemicalBook. (n.d.). Retrieved from

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 16). Retrieved from

-

Vinylboronic acid, pinacol ester - Apollo Scientific. (2022, September 16). Retrieved from

-

[4-(1H-Imidazol-2-yl)phenyl]boronic acid, pinacol ester - Safety Data Sheet. (2016, December 8). Retrieved from

-

SAFETY DATA SHEET - Fisher Scientific. (2011, August 5). Retrieved from

-

FM-2496 - Safety Data Sheet. (2026, March 6). Retrieved from

-

SAFETY DATA SHEET - TCI Chemicals. (2025, November 5). Retrieved from

-

Safety Data Sheet - CymitQuimica. (2024, December 19). Retrieved from

-

2,4-Dibromo-6-fluorophenylboronic acid pinacol ester - Fluorochem. (n.d.). Retrieved from

-

SAFETY DATA SHEET - Interchim. (n.d.). Retrieved from

-

SAFETY DATA SHEET. (n.d.). Retrieved from

-

SAFETY DATA SHEET - Fisher Scientific. (2023, October 13). Retrieved from

-

MSDS of Methylboronic acid pinacol ester. (2018, December 7). Retrieved from

-

Farfán-García, E. D., et al. (2016). Current data regarding the structure-toxicity relationship of boron-containing compounds. Toxicology Letters, 258, 115-125. Retrieved from [Link]

-

SAFETY DATA SHEET - CymitQuimica. (2026, February 20). Retrieved from

-

Identification of the substance, Composition/information on ingredients, Hazards identification, First aid measures. (n.d.). Retrieved from

-

Haveric, A., et al. (2020). Moderate Toxicity of Potential Boron-containing Therapeutic, Dipotassium-trioxohydroxytetrafl uorotriborate. SciELO. Retrieved from

-

Chemical Safety Data Sheet MSDS / SDS - (Bromomethyl)boronic Acid Pinacol Ester - ChemicalBook. (2025, July 19). Retrieved from

-

SAFETY DATA SHEET - Merck Millipore. (n.d.). Retrieved from

-

SAFETY DATA SHEET - TCI Chemicals. (2025, October 30). Retrieved from

-

Toxicological Review of Boron and Compounds (CAS No. 7440-42-8). (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

da Silva, P. B., et al. (2021). Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. MDPI. Retrieved from [Link]

-

Sevim, Ç., & Kara, M. (2022). Boron and Boron-Containing Compounds Toxicity. IntechOpen. Retrieved from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2009, May 26). Retrieved from

-

Boric acid, pinacol ester | C6H13BO3 | CID 368290 - PubChem. (n.d.). Retrieved from [Link]

-

Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. Retrieved from [Link]

-

Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]

-

Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. H1 Connect. Retrieved from [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 4. Aryl Boronic Esters Are Stable on ... | Article | H1 Connect [archive.connect.h1.co]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Current data regarding the structure-toxicity relationship of boron-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. interchim.com [interchim.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.ie [fishersci.ie]

- 11. Boric acid, pinacol ester | C6H13BO3 | CID 368290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents | MDPI [mdpi.com]

- 13. afgsci.com [afgsci.com]

- 14. Boron and Boron-Containing Compounds Toxicity | IntechOpen [intechopen.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. capotchem.cn [capotchem.cn]

- 21. angenechemical.com [angenechemical.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. static.cymitquimica.com [static.cymitquimica.com]

- 24. combi-blocks.com [combi-blocks.com]

- 25. chemicalbook.com [chemicalbook.com]

Application Notes and Protocols for Selective Suzuki-Miyaura Cross-Coupling of 2,4-Dibromo-6-fluorophenylboronic acid Pinacol Ester

Introduction: Strategic C-C Bond Formation in Complex Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide has revolutionized the synthesis of biaryls, conjugated systems, and other complex molecular architectures.[1][4]

This guide focuses on a particularly valuable, yet challenging, building block: 2,4-dibromo-6-fluorophenylboronic acid pinacol ester . The presence of two distinct bromine atoms on the aromatic ring offers the potential for sequential, site-selective functionalization, enabling the rapid construction of highly substituted and complex molecular scaffolds. However, achieving such selectivity is non-trivial and requires a nuanced understanding of the reaction mechanism and careful control over reaction parameters. This document provides a detailed exploration of the underlying principles and practical, step-by-step protocols for achieving selective mono-arylation of this versatile reagent.

Mechanistic Insights: The Key to Controlled Selectivity

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

DOT Script for Suzuki-Miyaura Catalytic Cycle

Caption: Figure 1: The Suzuki-Miyaura catalytic cycle.

In the case of 2,4-dibromo-6-fluorophenylboronic acid pinacol ester, the challenge lies in directing the initial oxidative addition of the palladium(0) catalyst to a specific carbon-bromine bond. The relative reactivity of the two bromine atoms is influenced by a combination of electronic and steric factors.

-

Electronic Effects: The fluorine atom at the 6-position is strongly electron-withdrawing, which can influence the electron density at the adjacent carbon atoms.

-

Steric Hindrance: The bromine at the 2-position is flanked by the fluorine atom and the boronic ester group, making it more sterically hindered than the bromine at the 4-position.

Generally, in dihaloarenes, oxidative addition occurs preferentially at the more electron-deficient and less sterically hindered position. However, the interplay of these factors can be subtle, and selectivity can often be steered by the judicious choice of catalyst, ligand, base, and solvent. For instance, the use of bulky phosphine ligands can further enhance the steric differentiation between the two bromine atoms, favoring reaction at the less hindered C-4 position.[2] Conversely, certain catalyst systems might favor the more electronically activated C-2 position.

Experimental Protocols

The following protocols provide starting points for achieving selective mono-arylation of 2,4-dibromo-6-fluorophenylboronic acid pinacol ester. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Selective Mono-arylation at the C-4 Position

This protocol is designed to favor coupling at the less sterically hindered C-4 position by employing a bulky phosphine ligand.

Table 1: Reagents and Conditions for Selective C-4 Arylation

| Component | Amount | Purpose |

| 2,4-dibromo-6-fluorophenylboronic acid pinacol ester | 1.0 equiv | Starting material |

| Arylboronic acid | 1.1 equiv | Coupling partner |

| Pd(OAc)₂ | 2 mol % | Palladium precursor |

| SPhos | 4 mol % | Bulky phosphine ligand |

| K₃PO₄ | 2.0 equiv | Base |

| 1,4-Dioxane/H₂O (4:1) | 0.1 M | Solvent |

DOT Script for C-4 Selective Coupling Workflow

Caption: Figure 2: Workflow for C-4 selective arylation.

Step-by-Step Procedure:

-

To an oven-dried reaction vessel, add 2,4-dibromo-6-fluorophenylboronic acid pinacol ester (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed 1,4-dioxane/H₂O (4:1) solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-bromo-6-fluorophenylboronic acid pinacol ester.

Protocol 2: Potential Strategy for Selective Mono-arylation at the C-2 Position

Achieving selectivity at the more sterically hindered C-2 position is more challenging. This hypothetical protocol employs a less bulky ligand and different reaction conditions that may favor electronic effects over steric hindrance.

Table 2: Reagents and Conditions for Potential C-2 Arylation

| Component | Amount | Purpose |

| 2,4-dibromo-6-fluorophenylboronic acid pinacol ester | 1.0 equiv | Starting material |

| Arylboronic acid | 1.1 equiv | Coupling partner |

| Pd(PPh₃)₄ | 5 mol % | Palladium(0) catalyst with less bulky ligand |

| Na₂CO₃ | 2.0 equiv | Base |

| Toluene/EtOH/H₂O (2:1:1) | 0.1 M | Solvent |

DOT Script for C-2 Selective Coupling Workflow

Caption: Figure 3: Workflow for potential C-2 selective arylation.

Step-by-Step Procedure:

-

To an oven-dried reaction vessel, add 2,4-dibromo-6-fluorophenylboronic acid pinacol ester (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed toluene/EtOH/H₂O (2:1:1) solvent mixture via syringe.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of isomeric products.

-

Upon completion or optimal conversion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-